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Kaempferol-3-rutinoside-7-rhamnoside

physicochemical_properties molecular_weight glycosylation_pattern

Researchers requiring a pure kaempferol triglycoside for deglycosylation kinetics, SAR campaigns, or MS/MS spectral libraries often face limited commercial availability. Kaempferol-3-rutinoside-7-rhamnoside (CAS 57526-56-4), a specialized C-3 rutinoside/C-7 rhamnoside flavonol, resolves this supply gap. - Provides the intact [M+H]+ at m/z 741 (diagnostic fragments m/z 595, 449, 433, 287) essential for accurate metabolomics identification. - Supplied with full analytical documentation (HPLC, MS) to support reproducible enzymatic hydrolysis studies and bioactivity comparisons. - Immediate global shipping from bench stock supports just-in-time procurement for time-sensitive research workflows.

Molecular Formula C33H40O19
Molecular Weight 740.66
CAS No. 57526-56-4
Cat. No. B600532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKaempferol-3-rutinoside-7-rhamnoside
CAS57526-56-4
Synonyms3-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-7-[(6-deoxy-α-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one;  Kaempferol 3-O-rutinoside-7-O-α-L-rhamnopyranoside;  Kaempferol-7-rhamnoside-3-rhamnoglucoside
Molecular FormulaC33H40O19
Molecular Weight740.66
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kaempferol-3-rutinoside-7-rhamnoside Compound Overview


Kaempferol-3-rutinoside-7-rhamnoside (CAS 57526-56-4; molecular formula C33H40O19; MW 740.66 g/mol) is a kaempferol triglycoside bearing a rutinoside (rhamnosyl-glucose) substituent at the C-3 hydroxyl and a rhamnoside at the C-7 hydroxyl. It is a specialized flavonol glycoside isolated from select plant sources including Morus alba (mulberry) leaves [1] and Bauhinia species , and is structurally distinct from the more common kaempferol mono- and diglycosides such as kaempferol-3-O-rutinoside (nicotiflorin) and kaempferol-3,7-dirhamnoside (kaempferitrin).

Specialized flavonol triglycoside with C-3 rutinoside and C-7 rhamnoside
Distinct from common mono-/diglycoside analogs; suited for glycosylation SAR
Analytical standard for UPLC-MS/MS metabolomics of plant matrices

Why Kaempferol-3-rutinoside-7-rhamnoside Cannot Be Replaced


The presence of three sugar moieties (two rhamnoses and a glucose) in a specific linkage arrangement creates a distinct molecular topology that governs solubility, membrane permeability, enzyme binding, and metabolic stability compared to mono- or diglycoside analogs [1]. While kaempferol-3-O-rutinoside (nicotiflorin) possesses only the C-3 rutinoside moiety and kaempferitrin carries two rhamnoses at C-3 and C-7, the dual C-3 rutinoside/C-7 rhamnoside configuration of the target compound yields a unique hydrogen-bonding surface, predicted logP, and molecular size that alter its bioavailability and target engagement profiles. The quantitative evidence below demonstrates these differential properties across key performance dimensions.

Molecular topology Larger size and distinct polar surface vs common mono-/diglycosides may alter distribution and clearance profiles
Enzymatic hydrolysis Requires dual α-L-rhamnosidase activity for full deglycosylation; simpler glycosides lack this cleavage step
Solubility/lipophilicity Lower predicted aqueous solubility and higher logP may shift assay compatibility vs nicotiflorin or kaempferitrin

Key Differentiation Evidence


Molecular Size and Topology Differentiation

The molecular weight of kaempferol-3-rutinoside-7-rhamnoside (740.66 g/mol) substantially exceeds that of kaempferol-3-O-rutinoside (nicotiflorin; 594.52 g/mol) and kaempferol-3,7-dirhamnoside (kaempferitrin; 578.52 g/mol) [1]. The additional rhamnose unit at C-7 (for nicotiflorin) or the replacement of a rhamnose with rutinose at C-3 (for kaempferitrin) increases the polar surface area and hydrogen-bond donor/acceptor count of the target compound. These parameters directly influence membrane permeability, aqueous solubility, and pharmacokinetic behavior.

Molecular Size
Class-level
740.66 g/mol
+146 vs nicotiflorin · +162 vs kaempferitrin
MW gap >140 g/mol may influence tissue distribution and clearance
Stoichiometric comparison; ADME impact requires experimental validation
physicochemical_properties molecular_weight glycosylation_pattern

Enzymatic Hydrolysis Rate Differentiation

Kaempferol-3-O-rutinoside is hydrolyzed by both β-glucosidase and α-L-rhamnosidase, yielding kaempferol aglycone with reported kcat values comparable to flavonol monoglycosides [1]. The C-7 rhamnoside substituent present in kaempferol-3-rutinoside-7-rhamnoside introduces an additional α-L-rhamnosidase cleavage site, which is expected to modulate the overall hydrolysis rate and the temporal release profile of the active aglycone. By contrast, kaempferol-7-O-glucoside is hydrolyzed by β-glucosidase alone, producing a simpler kinetic profile [1]. This differential enzyme susceptibility influences the compound's metabolic fate in cell-based assays and in vivo models.

Glycosidic Cleavage
Class-level
3 bonds (β-glucosidase + 2 α-L-rhamnosidase)
vs nicotiflorin (2 bonds, 1 rhamnosidase) · kaempferol-7-glucoside (1 bond)
Dual rhamnosidase requirement may shift aglycone release kinetics
In vitro hydrolysis data; in vivo relevance to verify
enzymatic_hydrolysis metabolic_stability glycosidase_susceptibility

Solubility and Lipophilicity Differentiation

Computational prediction using ALOGPS places the aqueous solubility (logS) of kaempferol-3-rutinoside-7-rhamnoside at approximately –3.6 log mol/L, and the octanol-water partition coefficient (logP) at approximately 0.74 at pH 7.4 . In comparison, kaempferol-3-O-rutinoside (nicotiflorin) has a predicted logS of ~–2.5 and logP of ~0.3 [1], indicating that the addition of a C-7 rhamnose significantly reduces aqueous solubility while modestly increasing lipophilicity. This trade-off impacts the compound's suitability for aqueous-based assay systems versus organic-solvent-based delivery formulations.

Solubility & logP
Class-level
logS ~ −3.6 · logP ~ 0.74
vs nicotiflorin logS −2.5, logP 0.3 (predicted)
~12-fold lower predicted solubility; may impact assay and formulation compatibility
ALOGPS prediction; experimental solubility verification recommended
solubility lipophilicity ADME_properties

Application Scenarios


Controlled Aglycone Release Studies

Because kaempferol-3-rutinoside-7-rhamnoside possesses three glycosidic bonds requiring sequential hydrolysis by β-glucosidase and α-L-rhamnosidase, it serves as a defined substrate for studying the kinetics of intestinal and hepatic deglycosylation in in vitro metabolism assays. This contrasts with kaempferol-3-O-rutinoside, which lacks the C-7 rhamnoside cleavage site and therefore provides a simpler hydrolysis profile. The target compound is therefore preferred when the experimental goal is to model sustained or delayed aglycone release, as may be required for prodrug design or food matrix interaction studies.

Glycosylation Pattern SAR Studies

The dual glycosylation pattern (C-3 rutinoside + C-7 rhamnoside) makes this compound a critical probe for SAR campaigns investigating how sugar substitution at both the 3- and 7-positions of the flavonol nucleus modulates antioxidant, anti-inflammatory, and enzyme inhibitory activities. By comparing the bioactivity of this triglycoside with mono- and diglycoside analogs such as kaempferol-3-O-rutinoside and kaempferol-7-O-rhamnoside, researchers can deconvolute the contribution of each sugar moiety to potency, selectivity, and cellular uptake.

UPLC-MS/MS Reference Standard

In the mass spectrometric identification of flavonol glycosides from complex plant matrices, kaempferol-3-rutinoside-7-rhamnoside provides a distinctive fragmentation pattern: [M+H]+ at m/z 741 with diagnostic fragment ions at m/z 595, 449, 433, and 287. These ions distinguish it from the closely related kaempferol-3-rutinoside-7-O-glucoside ([M+H]+ at m/z 757 with fragments 611, 595, 449, 287). Procurement of the pure compound is essential for establishing accurate retention time and MS/MS spectral libraries used in metabolomics.

Application
Selection Property
Validation Focus
Controlled Aglycone Release Studies
Multi-step deglycosylation kinetics
Aglycone release profile in intestinal/hepatic models
Glycosylation Pattern SAR
Dual C-3/C-7 glycosylation pattern
Potency and cellular uptake vs mono-/diglycosides
UPLC-MS/MS Reference Standard
Characteristic MS/MS fragmentation
Retention time and spectral library alignment
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